

The Versatile Synthon: A Technical Guide to 1H-Pyrazole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1H-Pyrazole-3-carbaldehyde**

Cat. No.: **B3024185**

[Get Quote](#)

Introduction: The Strategic Importance of the Pyrazole-3-carbaldehyde Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus stands out as a "privileged scaffold"—a core molecular framework that consistently appears in a multitude of biologically active compounds and functional materials.^{[1][2]} Within this important class of heterocycles, **1H-Pyrazole-3-carbaldehyde** (CAS No. 3920-50-1) emerges as a particularly valuable and versatile building block.^[3] Its strategic importance lies in the juxtaposition of a stable, electron-rich aromatic pyrazole ring with a highly reactive aldehyde functional group. This unique combination allows for a diverse range of chemical transformations, making it an essential intermediate in the synthesis of complex molecular architectures.^{[3][4]}

This guide provides an in-depth technical overview of **1H-Pyrazole-3-carbaldehyde**, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, the logic of its reactivity, and its proven applications, grounding our discussion in established chemical principles and field-proven insights.

Core Molecular Attributes and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research and development. The key attributes of **1H-Pyrazole-3-carbaldehyde** are summarized below.

Property	Value	Source(s)
CAS Number	3920-50-1	[5] [6]
Molecular Formula	C ₄ H ₄ N ₂ O	[5]
Molecular Weight	96.09 g/mol	[5]
Appearance	Light brown to yellow solid	[3]
Melting Point	149-153 °C	[3]
Boiling Point	~300 °C (Predicted)	[3]
Solubility	Soluble in polar solvents (e.g., DMSO, Acetonitrile); slightly soluble in water.	[3]
SMILES	O=Cc1cc[nH]n1	[7]
InChIKey	ICFGFAUMBISMLR-UHFFFAOYSA-N	

Synthesis Strategies: A Tale of Two Pathways

The efficient synthesis of **1H-Pyrazole-3-carbaldehyde** is critical for its widespread use. While several methods exist, two primary strategies dominate: the cyclization-formylation of hydrazones via the Vilsmeier-Haack reaction and the oxidation of pre-formed pyrazole methanol.

The Vilsmeier-Haack Reaction: Building the Ring and Functional Group in Tandem

The Vilsmeier-Haack (V-H) reaction is arguably the most common and powerful method for preparing substituted pyrazole-4-carbaldehydes, and the principles are directly applicable to the 3-carbaldehyde isomer.[\[8\]](#)[\[9\]](#) This reaction is a cornerstone of heterocyclic chemistry

because it allows for the simultaneous construction of the pyrazole ring and the installation of the formyl group from acyclic precursors.[10]

Causality and Mechanism: The process begins with the reaction of a substituted hydrazine with a carbonyl compound to form a hydrazone. This hydrazone is then treated with the Vilsmeier reagent, an electrophilic iminium salt (chloroiminium ion) generated *in situ* from a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl_3).[11] The electron-rich hydrazone attacks the Vilsmeier reagent, initiating an intramolecular cyclization and subsequent formylation. The reaction is completed by hydrolysis of the resulting iminium intermediate to unveil the aldehyde.[8]

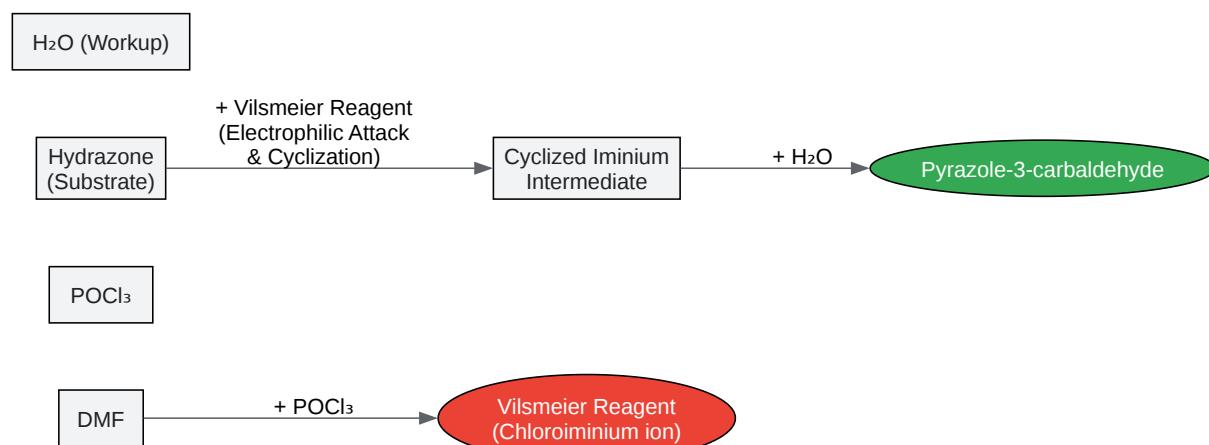


Figure 1: Generalized Vilsmeier-Haack Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: Figure 1: Generalized Vilsmeier-Haack Reaction Mechanism.

Field Insight: The V-H reaction is highly valued for its reliability and the accessibility of starting materials. However, its efficiency can be sensitive to the electronic nature of the substituents on

the hydrazone. Anhydrous conditions are critical, as the Vilsmeier reagent is readily hydrolyzed, which would quench the reaction.[9]

Oxidation of 1H-Pyrazol-3-ylmethanol: A Direct Functional Group Transformation

An alternative and more direct route involves the oxidation of a pre-existing pyrazole scaffold bearing a hydroxymethyl group at the 3-position. This strategy decouples the ring formation from the functional group installation.

Causality and Reagent Choice: This is a classic functional group interconversion. The choice of oxidant is paramount to ensure high yields and prevent over-oxidation to the corresponding carboxylic acid.[4]

- **Manganese Dioxide (MnO_2):** A mild and selective oxidant for allylic and benzylic-type alcohols. It is a heterogeneous reagent, which simplifies workup via simple filtration. This is often the preferred method due to its selectivity.
- **Pyridinium Chlorochromate (PCC):** A more powerful but still relatively mild oxidant that can be used in dichloromethane (DCM). It reliably stops the oxidation at the aldehyde stage.
- **Swern or Dess-Martin Oxidation:** These modern oxidation protocols offer excellent yields and mild conditions but involve more complex reagents and workup procedures.

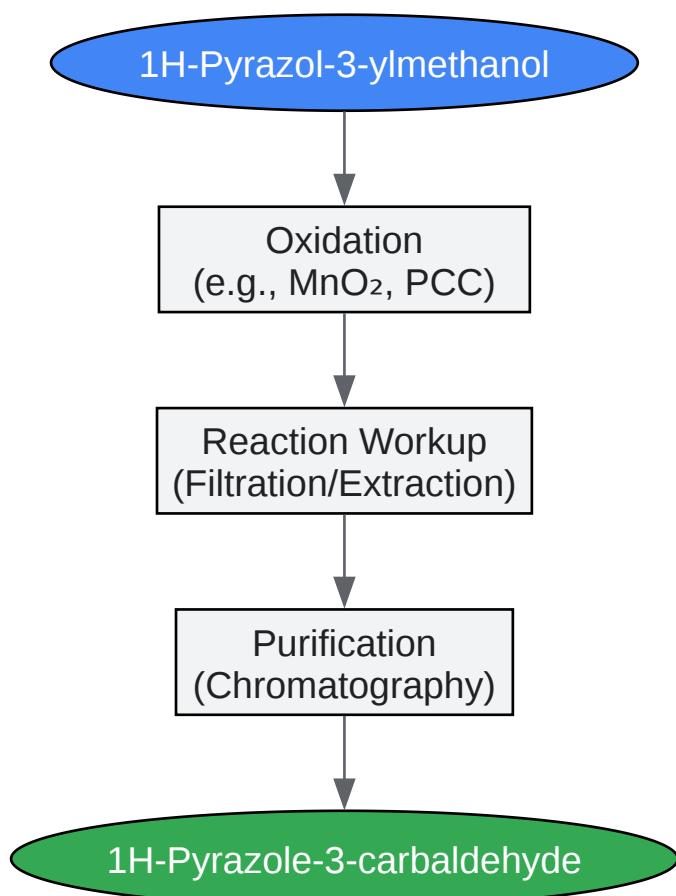


Figure 2: Synthesis via Oxidation Workflow

[Click to download full resolution via product page](#)

Caption: Figure 2: Synthesis via Oxidation Workflow.

Representative Protocol: Vilsmeier-Haack Synthesis of a Substituted Pyrazole-4-carbaldehyde

The following protocol, adapted from the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, illustrates the key steps and rationale of the Vilsmeier-Haack approach.^[9] This serves as a self-validating system that can be adapted for the 3-carbaldehyde isomer with appropriate starting materials.

Step 1: Formation of the Vilsmeier Reagent (The "Activation")

- Procedure: In a flame-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, anhydrous N,N-dimethylformamide (DMF, 4 mL) is cooled to 0 °C

in an ice bath. Phosphorus oxychloride (POCl_3 , 3.0 mmol) is added dropwise with vigorous stirring. The mixture is stirred at 0 °C until a viscous, white salt (the Vilsmeier reagent) forms.

- **Causality:** This exothermic reaction must be cooled to control the formation of the electrophilic chloroiminium salt. Anhydrous DMF is crucial; any water present will rapidly decompose the POCl_3 and the Vilsmeier reagent.

Step 2: Cyclization and Formylation (The "Core Reaction")

- **Procedure:** A solution of the appropriate hydrazone (1.0 mmol) in a minimal amount of anhydrous DMF is added dropwise to the pre-formed Vilsmeier reagent. After the addition is complete, the ice bath is removed, and the reaction mixture is heated to 80-90 °C for 4-6 hours. The reaction is monitored by Thin Layer Chromatography (TLC).
- **Causality:** Heating provides the necessary activation energy for the cyclization-formylation cascade. The stoichiometry is key; an excess of the Vilsmeier reagent ensures complete conversion of the hydrazone.^[9]

Step 3: Hydrolysis and Workup (The "Isolation")

- **Procedure:** After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. This mixture is then neutralized by the slow addition of a dilute aqueous sodium hydroxide or sodium bicarbonate solution until the pH is ~7. A precipitate typically forms and is left to stand, often overnight, to ensure complete precipitation.
- **Causality:** Pouring onto ice serves two purposes: it safely quenches any remaining reactive POCl_3 and hydrolyzes the intermediate iminium salt to the final aldehyde product. Neutralization is required to remove acidic byproducts.

Step 4: Purification (The "Refinement")

- **Procedure:** The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by flash column chromatography using an appropriate solvent system (e.g., ethyl acetate/petroleum ether).
- **Causality:** Chromatography removes unreacted starting materials and any side products, yielding the pure pyrazole carbaldehyde, whose structure and purity are then confirmed by

spectroscopic methods.

Reactivity and Applications in Drug Discovery

The synthetic utility of **1H-Pyrazole-3-carbaldehyde** stems from the reactivity of its aldehyde group, which serves as an electrophilic handle for a wide array of subsequent reactions.

- Condensation Reactions: It readily undergoes condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) and amines to form Schiff bases, enamines, and other valuable intermediates.[\[3\]](#)
- Reductive Amination: The aldehyde can be converted into various substituted amines by reaction with a primary or secondary amine in the presence of a reducing agent like sodium borohydride (NaBH_4).
- Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into alkenes, providing a route to extend carbon chains.
- Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing access to other important pyrazole derivatives.

This versatility has made the pyrazole scaffold, and by extension intermediates like **1H-pyrazole-3-carbaldehyde**, a cornerstone in the development of numerous blockbuster drugs. While not all of the following are synthesized directly from this specific carbaldehyde, they highlight the therapeutic relevance of the core structure it provides:

- Celecoxib (Celebrex®): A selective COX-2 inhibitor used as an anti-inflammatory drug.[\[1\]](#)
- Sildenafil (Viagra®): A phosphodiesterase-5 (PDE5) inhibitor for treating erectile dysfunction.[\[1\]](#)
- Ruxolitinib and Baricitinib: Kinase inhibitors used in the treatment of various cancers and autoimmune disorders.[\[1\]](#)

The pyrazole-carbaldehyde motif is a key precursor for synthesizing libraries of compounds that are screened for biological activity against targets in oncology, inflammation, and infectious diseases.[\[1\]](#)[\[2\]](#)[\[12\]](#)

Expected Spectroscopic Profile

Characterization of **1H-Pyrazole-3-carbaldehyde** is routinely performed using standard spectroscopic techniques. The expected data are as follows:

- ^1H NMR: The spectrum will show characteristic signals for the aldehyde proton (δ 9.5-10.5 ppm, singlet), two aromatic protons on the pyrazole ring (δ 6.5-8.5 ppm, doublets), and a broad signal for the N-H proton which may be exchangeable with D_2O .
- ^{13}C NMR: The carbonyl carbon of the aldehyde will appear significantly downfield (δ 180-190 ppm). The two aromatic CH carbons will be in the typical aromatic region (δ 110-140 ppm), along with the quaternary carbon attached to the aldehyde.
- IR Spectroscopy: A strong, sharp absorption band corresponding to the $\text{C}=\text{O}$ stretch of the aldehyde will be prominent around $1670\text{-}1700\text{ cm}^{-1}$. C-H stretching of the aldehyde proton may be visible near 2720 and 2820 cm^{-1} . A broad N-H stretch will also be present above 3100 cm^{-1} .^[13]
- Mass Spectrometry (EI): The molecular ion peak (M^+) will be observed at $\text{m/z} = 96$. Key fragmentation patterns for aldehydes include the loss of a hydrogen atom ($\text{M}-1$) and the loss of the formyl radical ($\text{M}-29$, loss of CHO).^{[14][15]} The pyrazole ring itself can undergo characteristic fragmentation.^[14]

Safety and Handling

As a responsible scientist, proper handling and storage are non-negotiable. **1H-Pyrazole-3-carbaldehyde** presents several hazards that must be managed with appropriate engineering controls and personal protective equipment.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).^[5]
- Handling: Always handle this compound in a certified chemical fume hood. Wear standard personal protective equipment, including nitrile gloves, a lab coat, and chemical safety goggles. Avoid inhalation of dust and contact with skin and eyes.^[3]

- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry, and dark place, with recommended storage temperatures between 2-8 °C.[3][7] It should be stored away from strong oxidizing agents and bases.

Conclusion

1H-Pyrazole-3-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for molecular innovation. Its robust synthesis via methodologies like the Vilsmeier-Haack reaction, combined with the versatile reactivity of its aldehyde group, provides chemists with a reliable and powerful platform for constructing complex molecules. Its foundational role in the synthesis of compounds with significant therapeutic potential underscores its continued importance in the fields of drug discovery and materials science. By understanding the principles behind its synthesis and reactivity, researchers can fully leverage the power of this exceptional scaffold to drive scientific advancement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review [ouci.dntb.gov.ua]
- 3. 1H-Pyrazole-3-carbaldehyde (CAS : 3920-50-1) [cukangsynthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing)
DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [The Versatile Synthon: A Technical Guide to 1H-Pyrazole-3-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024185#1h-pyrazole-3-carbaldehyde-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com